5-(3,4-dimethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
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Overview
Description
5-(3,4-dimethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the 1,2,3-triazole ring:
Formation of the oxadiazole ring: This step usually involves the cyclization of a suitable precursor, such as a hydrazide or an amidoxime, under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and other advanced methodologies.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the phenyl ring.
Reduction: Reduction reactions could target the oxadiazole ring or the triazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Materials Science: It may be incorporated into polymers or other materials to enhance their properties, such as conductivity or stability.
Biology
Antimicrobial Activity: Studies have shown that oxadiazoles exhibit antimicrobial properties, making them potential candidates for new antibiotics.
Anticancer Activity: Some derivatives have been found to inhibit the growth of cancer cells.
Medicine
Drug Development: The compound can serve as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry
Agriculture: It may be used in the development of new pesticides or herbicides.
Electronics: The compound could be used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole depends on its specific application. For example:
Antimicrobial Activity: The compound may disrupt bacterial cell walls or interfere with essential enzymes.
Anticancer Activity: It could inhibit key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole: Lacks the triazole ring but shares the oxadiazole core.
3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole: Lacks the dimethoxyphenyl group but contains both the triazole and oxadiazole rings.
Uniqueness
The presence of both the 1,2,3-triazole and 1,2,4-oxadiazole rings in the same molecule, along with the dimethoxyphenyl group, makes 5-(3,4-dimethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole unique
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(1-phenyltriazol-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c1-24-15-9-8-12(10-16(15)25-2)18-19-17(21-26-18)14-11-23(22-20-14)13-6-4-3-5-7-13/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWZOIYPAXBUSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CN(N=N3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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